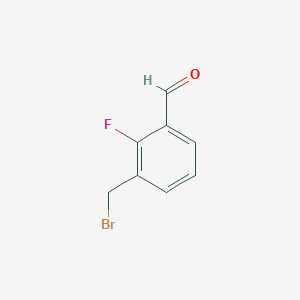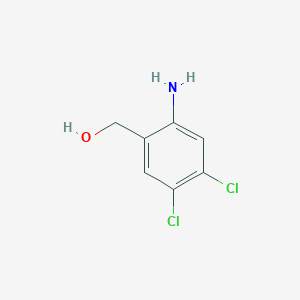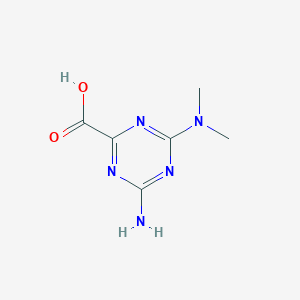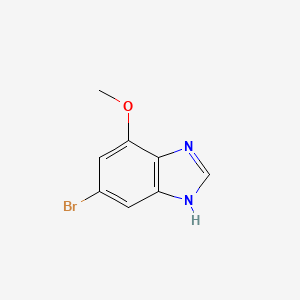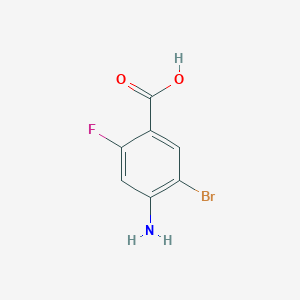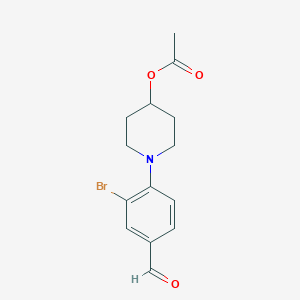
Acétate de 1-(2-bromo-4-formylphényl)pipéridin-4-yle
Vue d'ensemble
Description
1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate is an organic compound that features a piperidine ring substituted with a bromo and formyl group on the phenyl ring and an acetate group on the piperidine nitrogen
Applications De Recherche Scientifique
1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and polymers with specific properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate typically involves the following steps:
Bromination: The starting material, 2-formylphenyl, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Piperidine Introduction: The brominated intermediate is then reacted with piperidine under basic conditions, often using a base like potassium carbonate or sodium hydroxide.
Acetylation: The final step involves acetylation of the piperidine nitrogen using acetic anhydride or acetyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods: Industrial production of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group can be substituted with nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: 2-Bromo-4-carboxyphenylpiperidin-4-yl acetate.
Reduction: 2-Bromo-4-hydroxyphenylpiperidin-4-yl acetate.
Substitution: Various substituted phenylpiperidin-4-yl acetates depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate involves its interaction with molecular targets such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting their function. The bromo group can participate in halogen bonding, enhancing the compound’s binding affinity to its targets. The piperidine ring provides structural rigidity and influences the compound’s overall pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
1-(2-Bromo-4-hydroxyphenyl)piperidin-4-yl acetate: Similar structure but with a hydroxy group instead of a formyl group.
1-(2-Bromo-4-methoxyphenyl)piperidin-4-yl acetate: Contains a methoxy group instead of a formyl group.
1-(2-Bromo-4-nitrophenyl)piperidin-4-yl acetate: Features a nitro group instead of a formyl group.
Uniqueness: 1-(2-Bromo-4-formylphenyl)piperidin-4-yl acetate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity. The combination of the bromo, formyl, and piperidine moieties makes it a versatile compound for various applications in research and industry.
Propriétés
IUPAC Name |
[1-(2-bromo-4-formylphenyl)piperidin-4-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO3/c1-10(18)19-12-4-6-16(7-5-12)14-3-2-11(9-17)8-13(14)15/h2-3,8-9,12H,4-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMWDRJODPKEAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCN(CC1)C2=C(C=C(C=C2)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301209818 | |
| Record name | Benzaldehyde, 4-[4-(acetyloxy)-1-piperidinyl]-3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1704073-23-3 | |
| Record name | Benzaldehyde, 4-[4-(acetyloxy)-1-piperidinyl]-3-bromo- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1704073-23-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 4-[4-(acetyloxy)-1-piperidinyl]-3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301209818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


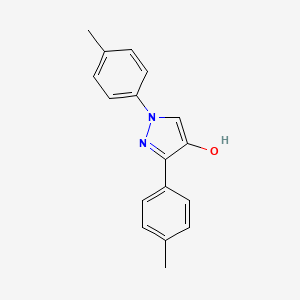


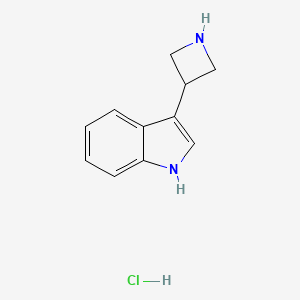
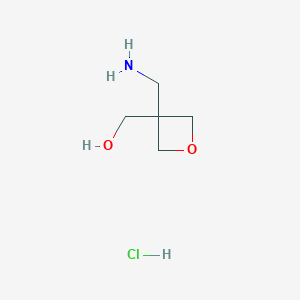
![5-bromo-1H,2H,3H-pyrrolo[2,3-b]pyridine hydrochloride](/img/structure/B1381199.png)
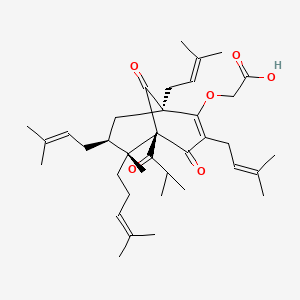
![tert-Butyl 8-oxo-5-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B1381204.png)
